molecular formula C10H11ClO3 B15091068 2-Chloro-6-(propan-2-yloxy)benzoic acid

2-Chloro-6-(propan-2-yloxy)benzoic acid

Cat. No.: B15091068
M. Wt: 214.64 g/mol
InChI Key: PUPYKSOMZZFDHF-UHFFFAOYSA-N
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Description

2-Chloro-6-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a propan-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-yloxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-yloxy)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-6-(propan-2-yloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets. The chlorine atom and propan-2-yloxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(propan-2-yloxy)benzoic acid
  • 2-Chloro-6-methylbenzoic acid
  • p-Chlorobenzoic acid

Uniqueness

2-Chloro-6-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of the chlorine atom and propan-2-yloxy group on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloro-6-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H,12,13)

InChI Key

PUPYKSOMZZFDHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Cl)C(=O)O

Origin of Product

United States

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